Phleomycin D1

描述

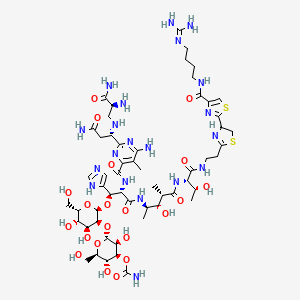

Phleomycin D1 is a glycopeptide antibiotic isolated from the bacterium Streptomyces verticillus. It belongs to the bleomycin family of antibiotics and is known for its broad-spectrum activity against bacteria, fungi (including yeast), plants, and mammalian cell lines . The compound is water-soluble and copper-chelated, which gives it a blue color in its inactive form . Upon entering the cell, the copper is reduced and removed, activating the compound to bind and cleave DNA, leading to cell death .

准备方法

Phleomycin D1 is typically isolated from the culture fluid of Streptomyces verticillus. The preparation involves several steps:

Fermentation: The bacterium is cultured in a suitable medium to produce the antibiotic.

Extraction: The antibiotic is extracted from the culture fluid.

Purification: The extracted compound is purified using techniques such as column chromatography.

For industrial production, the process is scaled up, and additional steps may be included to ensure the purity and stability of the compound. The purified this compound is often stored as a blue powder, which is highly hygroscopic and sensitive to high concentrations of acids .

化学反应分析

Phleomycin D1 undergoes several types of chemical reactions:

Oxidation and Reduction: The copper-chelated form of this compound is inactive.

DNA Binding and Cleavage: Once activated, this compound binds to DNA and induces double-stranded breaks, leading to cell death.

Common reagents and conditions used in these reactions include sulfhydryl compounds for the reduction of copper and various buffers to maintain the pH and ionic strength required for the activity of this compound .

科学研究应用

Scientific Research Applications

1. Molecular Genetics

- Selective Agent : Phleomycin D1 is utilized as a selective agent in molecular genetics to study DNA repair mechanisms. It helps researchers identify cells that have developed resistance due to genetic modifications, such as the introduction of resistance genes like Sh ble .

- Case Study : In yeast models, studies have shown that mutations affecting DNA repair pathways result in increased sensitivity to phleomycin treatment. For instance, deletion of the RTS1 gene in yeast led to heightened sensitivity to phleomycin-induced DNA lesions compared to wild-type strains .

2. Cancer Research

- Antitumor Properties : this compound has been investigated for its potential antitumor effects. It inhibits the proliferation of various cancer cell lines by inducing apoptosis through DNA damage .

- Case Study : Research has demonstrated that phleomycin can effectively induce cell death in human cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

3. Biotechnology

- Genetic Engineering : this compound is employed in the production of genetically modified organisms (GMOs). It serves as a selection marker in plant and microbial transformation protocols, facilitating the identification of successfully modified cells .

- Case Study : In Pichia stipitis, a yeast used for biofuel production, phleomycin resistance genes have been integrated into transformation protocols to enhance genetic manipulation capabilities.

Comparative Analysis with Related Compounds

| Compound | Source | Mechanism of Action | Applications |

|---|---|---|---|

| This compound | Streptomyces verticillus | DNA intercalation & cleavage | Molecular genetics, cancer research |

| Bleomycin A2 | Streptomyces verticillus | Similar to phleomycin | Antitumor therapy |

| Zeocin | Formulation of Phleomycin | DNA intercalation | Selection antibiotic for GMOs |

作用机制

Phleomycin D1 exerts its effects by binding to DNA and inducing double-stranded breaks. The compound intercalates into the DNA helix and, upon activation, cleaves the DNA strands . This leads to the inhibition of DNA synthesis and cell death. The molecular targets of this compound include the DNA itself and various proteins involved in DNA repair pathways .

相似化合物的比较

Phleomycin D1 is part of the bleomycin family of antibiotics, which includes several related compounds such as bleomycin A2, bleomycin B2, and phleomycin C . These compounds share similar mechanisms of action and chemical structures but differ in their specific activities and applications. For example, bleomycin A2 is commonly used in cancer therapy, while this compound is more frequently used in genetic research .

This compound is unique in its strong toxicity against a wide range of organisms and its ability to induce DNA double-stranded breaks, making it a valuable tool in both research and industrial applications .

生物活性

Phleomycin D1, a glycopeptide antibiotic derived from Streptomyces verticillus, is part of the bleomycin family and exhibits a range of biological activities, particularly in the context of its efficacy against various cell types. This article delves into its mechanisms of action, biological effects, and applications in molecular biology.

- Molecular Formula : C55H85O21N20S2Cu·HCl

- Molecular Weight : 1526.5 g/mol

- CAS Number : 11006-33-0

This compound is characterized by its copper-chelated form, which contributes to its biological activity. The compound is notable for its ability to cleave DNA, a mechanism that underpins much of its cytotoxic effects.

This compound primarily acts by binding to DNA and inducing strand breaks. Unlike some related compounds, it does not intercalate into DNA due to a modified bithiazole moiety, which alters its interaction with the DNA double helix . This action leads to cell cycle arrest, particularly blocking entry into the S-phase, thereby inhibiting cell proliferation.

Table 1: Comparison of this compound with Related Compounds

| Compound | Mechanism of Action | DNA Interaction Type | Primary Use |

|---|---|---|---|

| This compound | DNA cleavage | Non-intercalative | Selective agent in molecular genetics |

| Bleomycin | DNA intercalation and cleavage | Intercalative | Anticancer agent |

| 6'-deoxy-BLM Z | Enhanced DNA cleavage | Intercalative | Potential clinical drug |

Biological Activity

This compound exhibits a broad spectrum of toxicity against various organisms, including bacteria, fungi, and animal cells. Its applications in research are significant due to its selective toxicity:

- Bacterial Activity : Effective against E. coli and other bacteria at concentrations around 5 µg/ml.

- Fungal Activity : Used at concentrations ranging from 10 to 50 µg/ml for filamentous fungi and yeast.

- Plant and Animal Cells : Effective at concentrations of 5-25 µg/ml for plant cells and 5-50 µg/ml for mammalian cells .

Case Studies

- Yeast Sensitivity : In studies involving Saccharomyces cerevisiae, this compound was shown to be effective in selecting transformants that carried phleomycin-resistant genes (Sh ble gene). The yeast strains demonstrated varying sensitivity levels depending on genetic modifications .

- Cancer Research : Although not primarily used as an anticancer agent like bleomycin, phleomycin's ability to induce DNA damage has been explored in cancer research contexts. Its mechanism can be leveraged for understanding resistance mechanisms in cancer cells .

- Genetic Engineering Applications : this compound serves as a selective agent in genetic engineering protocols. It allows for the identification and selection of genetically modified organisms that exhibit resistance to the antibiotic, facilitating research in molecular biology .

属性

IUPAC Name |

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[(4R)-4-[4-[4-(diaminomethylideneamino)butylcarbamoyl]-1,3-thiazol-2-yl]-4,5-dihydro-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H86N20O21S2/c1-19-32(72-45(75-43(19)58)24(11-30(57)79)67-12-23(56)44(59)85)49(89)74-34(40(25-13-63-18-68-25)94-53-42(38(83)36(81)28(14-76)93-53)95-52-39(84)41(96-55(62)91)37(82)29(15-77)92-52)50(90)69-21(3)35(80)20(2)46(86)73-33(22(4)78)48(88)65-10-7-31-70-27(17-97-31)51-71-26(16-98-51)47(87)64-8-5-6-9-66-54(60)61/h13,16,18,20-24,27-29,33-42,52-53,67,76-78,80-84H,5-12,14-15,17,56H2,1-4H3,(H2,57,79)(H2,59,85)(H2,62,91)(H,63,68)(H,64,87)(H,65,88)(H,69,90)(H,73,86)(H,74,89)(H2,58,72,75)(H4,60,61,66)/t20-,21+,22+,23-,24-,27+,28-,29+,33-,34-,35-,36+,37+,38-,39-,40-,41-,42-,52+,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCMIVBLVUHDHK-ZSNHEYEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(CS5)C6=NC(=CS6)C(=O)NCCCCN=C(N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=N[C@H](CS5)C6=NC(=CS6)C(=O)NCCCCN=C(N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H86N20O21S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336409 | |

| Record name | Zeocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11031-11-1 | |

| Record name | Zeocin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11031-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phleomycin D1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011031111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zeocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHLEOMYCIN D1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0VC1NEK5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does phleomycin D1 interact with DNA and what are the downstream effects of this interaction?

A1: While the exact mechanism of action for this compound requires further investigation, research suggests that it causes both single-strand and double-strand DNA breaks. [, ] This DNA damage is believed to be responsible for its cytotoxic effects, ultimately leading to cell death. Unlike bleomycin A2, another antitumor antibiotic, this compound's DNA-degrading activity shows minimal sensitivity to changes in DNA conformation, suggesting a distinct interaction mechanism. []

Q2: How does this compound compare to bleomycin A2 in terms of its sensitivity to DNA conformation?

A2: Research indicates that this compound demonstrates minimal response to alterations in DNA superhelicity, unlike bleomycin A2. [] Bleomycin A2's DNA-cleaving activity is significantly influenced by the degree of DNA supercoiling, with its activity peaking when DNA is in a relaxed state. [] This difference in response to DNA conformation suggests that this compound and bleomycin A2, despite their structural similarities, likely interact with and cleave DNA through different mechanisms.

Q3: Beyond its antitumor activity, are there other applications for this compound resistance genes?

A3: Yes, this compound resistance genes, particularly the Sh ble gene, have found utility as selectable markers in genetic transformation protocols. [, ] This application is particularly valuable in organisms like Pichia stipitis, a yeast with potential in biofuel production, and the diatom Phaeodactylum tricornutum, a model organism for studying photosynthesis and biofuel production. [, ] The availability of this compound resistance genes expands the toolkit for genetic manipulation in these organisms, enabling scientists to introduce and study genes of interest for various biotechnological applications.

Q4: Does the ETH1 gene in Saccharomyces cerevisiae offer any protection against this compound?

A4: Research shows that while deletion of the ETH1 gene alone does not increase sensitivity to this compound in S. cerevisiae, it does so in the absence of a functional APN1 gene. [] The double mutant strain (apn1 eth1) displayed increased sensitivity to this compound compared to the single apn1 mutant. This suggests that ETH1 can partially compensate for the loss of APN1 in repairing this compound-induced DNA damage.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。